

characterization of 3-Chloro-2-(methoxymethoxy)phenylboronic acid

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Compound of Interest

Compound Name: 3-Chloro-2-(methoxymethoxy)phenylboronic acid

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An In-Depth Technical Guide to **3-Chloro-2-(methoxymethoxy)phenylboronic acid**

Abstract

This technical guide provides a comprehensive characterization of **3-Chloro-2-(methoxymethoxy)phenylboronic acid** (CAS No. 1256355-47-1), a versatile boronic acid derivative essential for advanced organic synthesis.^[1] The document details its synthesis, physicochemical properties, spectroscopic signature, and core applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. The strategic placement of a chloro substituent and a methoxymethyl (MOM) ether protecting group offers unique reactivity profiles, making it a valuable building block for researchers in medicinal chemistry and materials science. This guide serves as a technical resource, offering field-proven insights and detailed experimental protocols to facilitate its effective utilization in a research and development setting.

Introduction: A Strategically Designed Synthetic Intermediate

3-Chloro-2-(methoxymethoxy)phenylboronic acid is a bifunctional organic compound that has gained prominence as an intermediate in the synthesis of complex molecular architectures.

Its utility is primarily derived from its participation in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[2][3][4]

The molecule's design incorporates three key features:

- **The Phenylboronic Acid Moiety:** This functional group is the reactive handle for palladium-catalyzed cross-coupling, enabling the formation of biaryl structures by reacting with aryl halides or triflates.[4][5] Boronic acids are favored for their general stability, low toxicity, and compatibility with a wide range of functional groups.[5]
- **The Ortho-Chloro Substituent:** The chlorine atom at the 3-position influences the electronic properties of the aromatic ring and can introduce steric constraints that affect the rotational dynamics (atropisomerism) of the resulting biaryl products.[6][7] This feature is particularly valuable in the design of chiral ligands and pharmacologically active molecules.
- **The Methoxymethyl (MOM) Ether:** The hydroxyl group at the 2-position is protected as a MOM ether. The MOM group is a robust protecting group, stable to a wide array of non-acidic conditions, including those involving organometallic reagents and strong bases, which are often employed in the steps leading up to a Suzuki coupling.[8][9] Its reliable, acid-labile nature allows for selective deprotection at a later synthetic stage to reveal a phenol, providing another point for molecular diversification.[10][11]

This combination of features makes **3-Chloro-2-(methoxymethoxy)phenylboronic acid** a highly valuable and specific building block for constructing sterically hindered and electronically tuned biaryl systems.

Synthesis and Mechanism

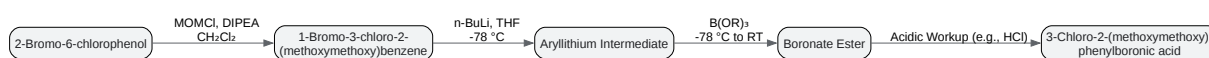
The synthesis of **3-Chloro-2-(methoxymethoxy)phenylboronic acid** is a multi-step process that requires careful control of reaction conditions. The most logical pathway begins with a readily available precursor, 2-bromo-6-chlorophenol, and involves protection of the phenol, followed by a lithium-halogen exchange and subsequent borylation.

Causality in the Synthetic Pathway:

- **Protection:** The initial step is the protection of the acidic phenolic proton as a MOM ether. This is critical because free hydroxyl groups are incompatible with the highly basic

organolithium reagents used in the subsequent step. N,N-Diisopropylethylamine (DIPEA) is a common choice of base as it is non-nucleophilic and effectively scavenges the HCl generated during the reaction with chloromethyl methyl ether (MOMCl).^[8]

- **Lithiation:** A lithium-halogen exchange is employed to generate the key aryllithium intermediate. This reaction is performed at cryogenic temperatures (-78 °C) using an alkyllithium reagent like n-butyllithium (n-BuLi). The low temperature is essential to prevent decomposition of the organolithium species and to suppress potential side reactions, such as attack on the solvent (THF) or other functional groups.^[12]
- **Borylation:** The nucleophilic aryllithium intermediate is then quenched with an electrophilic boron source, typically a trialkyl borate such as trimethyl borate or triisopropyl borate.^[5] The reaction forms a boronate ester intermediate.
- **Hydrolysis:** The final step is the acidic workup, which hydrolyzes the boronate ester to the desired boronic acid.



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Caption: Synthetic workflow for the target compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization is paramount to confirm the identity and purity of the synthesized compound. The following tables summarize the key physical properties and expected spectroscopic data for **3-Chloro-2-(methoxymethoxy)phenylboronic acid**.

Table 1: Physicochemical Properties

| Property | Value |
|-------------------|--|
| CAS Number | 1256355-47-1[1] |
| Molecular Formula | C ₈ H ₁₀ BClO ₄ |
| Molecular Weight | 216.43 g/mol |
| Appearance | Typically an off-white to white solid |
| IUPAC Name | [3-Chloro-2-(methoxymethoxy)phenyl]boronic acid[1] |

Table 2: Representative Spectroscopic Data

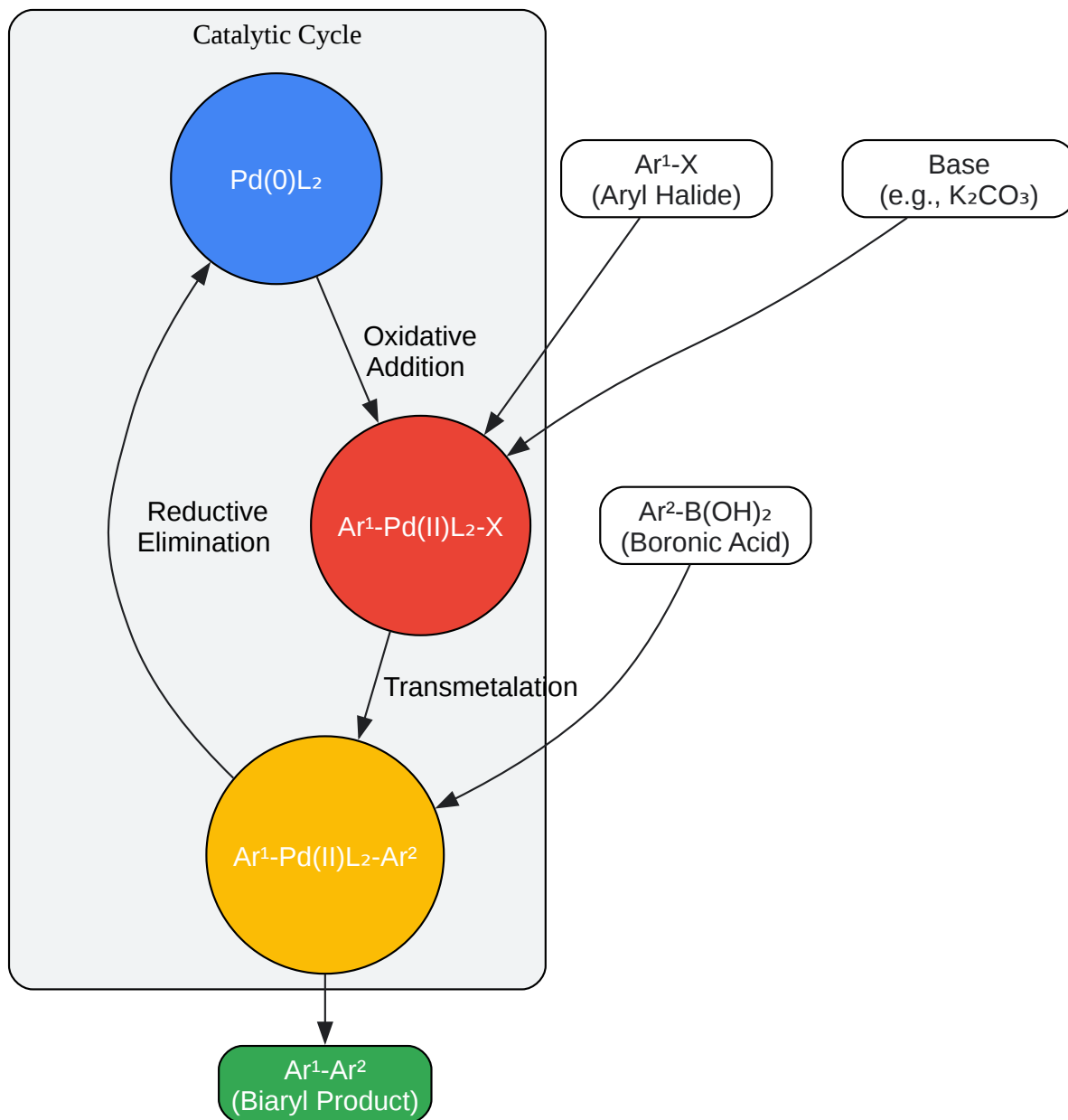
| Technique | Expected Data | Interpretation |
|---|---|--|
| ^1H NMR (400 MHz, CDCl_3) | δ 8.0-8.5 (br s, 2H), 7.55 (dd, 1H), 7.30 (dd, 1H), 7.15 (t, 1H), 5.15 (s, 2H), 3.50 (s, 3H) | B(OH)_2 : Broad singlet, exchangeable with D_2O . Ar-H: Doublets and triplet in the aromatic region, consistent with 1,2,3-trisubstitution. -O- CH_2 -O-: Singlet for the methylene protons of the MOM group. -O- CH_3 : Singlet for the methyl protons of the MOM group. |
| ^{13}C NMR (100 MHz, CDCl_3) | δ 155.0, 137.0, 131.0, 128.0, 125.0, 120.0 (C-B bond), 99.0, 57.0 | Ar-C: Signals in the aromatic region. The carbon attached to boron (C-B) is often broad and shifted upfield. -O- CH_2 -O-: Acetal carbon signal. -O- CH_3 : Methyl carbon of the MOM group. |
| Mass Spec. (ESI-) | m/z 215.0 $[\text{M-H}]^-$ | Deprotonated molecular ion. The isotopic pattern for chlorine ($^{35}\text{Cl}/^{37}\text{Cl} \approx 3:1$) should be observable. |
| FT-IR (KBr, cm^{-1}) | ~ 3300 (br), ~ 2950 , ~ 1350 , ~ 1250 , ~ 1080 | O-H stretch: Broad band for the boronic acid hydroxyls. C-H stretch: Aliphatic and aromatic C-H stretches. B-O stretch: Strong, characteristic band for the boronic acid. C-O stretch: Ether linkages of the MOM group. |

Chemical Reactivity and Core Applications

The Suzuki-Miyaura Coupling Reaction

The primary application of this reagent is in the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds. The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent system. The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic borate species.^[4]

The presence of two ortho substituents (-Cl and -OMOM) can sterically hinder the coupling reaction, often requiring more active catalyst systems (e.g., those using bulky phosphine ligands like XPhos or SPhos) and potentially higher temperatures to achieve good yields.^[13]



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Deprotection of the MOM Ether

After the desired biaryl skeleton has been constructed, the MOM group can be cleaved to reveal the free phenol. This is most commonly achieved under acidic conditions.^[11] The choice of acid and conditions must be carefully considered to avoid undesired side reactions, particularly protodeboronation if the boronic acid functionality is still present or required for subsequent steps.

Common deprotection methods include:

- Hydrochloric Acid (HCl) in a protic solvent like methanol or ethanol.^[8]
- Trifluoroacetic Acid (TFA) in an aprotic solvent like dichloromethane (DCM).
- Catechol Boron Bromide (CBB), which can be a milder alternative, especially for substrates with other acid-sensitive groups.^[14]

Experimental Protocols

The following protocols are provided as a guide and should be adapted based on specific substrate requirements and laboratory safety protocols.

Protocol 1: Synthesis of 3-Chloro-2-(methoxymethoxy)phenylboronic acid

- MOM Protection:
 - To a solution of 2-bromo-6-chlorophenol (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).
 - Slowly add chloromethyl methyl ether (MOMCl, 1.2 eq). Caution: MOMCl is a carcinogen and should be handled in a fume hood with appropriate personal protective equipment.^[10]
 - Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.
 - Quench the reaction with saturated aqueous NH₄Cl solution and separate the layers. Extract the aqueous layer with DCM (2x).

- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. Purify the crude product (1-bromo-3-chloro-2-(methoxymethoxy)benzene) by flash chromatography.
- Lithiation and Borylation:
 - Dissolve the purified MOM-protected phenol (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) under an inert atmosphere (N_2 or Ar).
 - Cool the solution to $-78\text{ }^\circ\text{C}$ in a dry ice/acetone bath.
 - Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise, maintaining the internal temperature below $-70\text{ }^\circ\text{C}$.
 - Stir the resulting mixture at $-78\text{ }^\circ\text{C}$ for 1 hour.
 - Add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below $-70\text{ }^\circ\text{C}$.
 - After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
 - Cool the reaction to $0\text{ }^\circ\text{C}$ and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
 - Stir vigorously for 1 hour. Extract the product with ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
 - The crude solid can be purified by trituration with a mixture of hexanes and ether or by recrystallization to yield the final product.

Protocol 2: Representative Suzuki-Miyaura Coupling

- To a reaction vessel, add **3-Chloro-2-(methoxymethoxy)phenylboronic acid** (1.2 eq), the desired aryl bromide (1.0 eq), $\text{Pd}(\text{PPh}_3)_4$ (0.03 eq), and potassium carbonate (K_2CO_3 , 2.5 eq).

- Purge the vessel with an inert atmosphere (N₂ or Ar).
- Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., 4:1:1 ratio, ~0.1 M).
- Heat the mixture to 80-90 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
- Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude residue by flash column chromatography to isolate the coupled biaryl product.

Conclusion

3-Chloro-2-(methoxymethoxy)phenylboronic acid is a strategically functionalized building block that provides a reliable route to ortho-substituted biaryl systems. Its synthesis, while requiring careful execution of organometallic techniques, is straightforward. The compound's true value lies in its predictable reactivity in Suzuki-Miyaura couplings and the latent functionality of the MOM-protected phenol, which allows for post-coupling transformations. This guide provides the foundational knowledge and practical protocols for researchers to confidently incorporate this versatile reagent into their synthetic programs, accelerating the discovery and development of novel chemical entities.

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